molecular formula C3HCl2F5 B159064 2,2-Dichloro-1,1,1,3,3-pentafluoropropane CAS No. 128903-21-9

2,2-Dichloro-1,1,1,3,3-pentafluoropropane

Cat. No.: B159064
CAS No.: 128903-21-9
M. Wt: 202.93 g/mol
InChI Key: JEWUXLHWYRSHJK-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1,3,3-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is slightly soluble in water. This compound is known for its stability and inertness under many conditions, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane can be synthesized through the addition of dichlorofluoromethane to tetrafluoroethylene. This reaction typically requires specific conditions, including controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to prevent any side reactions and to ensure the safety of the operation .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane is chemically inert in many situations but can undergo reactions with strong reducing agents and oxidizing agents under extreme conditions . It does not readily participate in common organic reactions such as oxidation or reduction under normal conditions.

Common Reagents and Conditions: When reacting with strong reducing agents, such as active metals, or strong oxidizing agents, this compound can undergo decomposition or other chemical transformations. These reactions typically require high temperatures or the presence of catalysts to proceed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with strong oxidizing agents may produce various chlorinated and fluorinated by-products .

Scientific Research Applications

2,2-Dichloro-1,1,1,3,3-pentafluoropropane has several applications in scientific research and industry. It is used as a solvent in chemical reactions due to its stability and inertness. Additionally, it is employed in the electronics industry for cleaning and degreasing components. Its properties also make it suitable for use in the aerospace industry for cleaning oxygen systems .

Mechanism of Action

The mechanism by which 2,2-Dichloro-1,1,1,3,3-pentafluoropropane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its stability and inertness allow it to act as a solvent or cleaning agent without undergoing significant chemical changes. The molecular targets and pathways involved are related to its ability to dissolve or remove contaminants from surfaces .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2,2-Dichloro-1,1,1,3,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly useful in industrial applications where inertness is crucial .

Properties

IUPAC Name

2,2-dichloro-1,1,1,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5/c4-2(5,1(6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWUXLHWYRSHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5
Record name 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID6042024
Record name 2,2-dichloro-1,1,1,3,3-pentafluoropropane
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Molecular Weight

202.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2-dichloro-1,1,1,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.
Record name 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE
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CAS No.

128903-21-9
Record name 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2-Dichloro-1,1,1,3,3-pentafluoropropane
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Record name 2,2-dichloro-1,1,1,3,3-pentafluoropropane
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Record name 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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